[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1369364-14-6
VCID: VC4608869
InChI: InChI=1S/C8H13N3/c1-11-7(2-5-10-11)8(6-9)3-4-8/h2,5H,3-4,6,9H2,1H3
SMILES: CN1C(=CC=N1)C2(CC2)CN
Molecular Formula: C8H13N3
Molecular Weight: 151.213

[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine

CAS No.: 1369364-14-6

Cat. No.: VC4608869

Molecular Formula: C8H13N3

Molecular Weight: 151.213

* For research use only. Not for human or veterinary use.

[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine - 1369364-14-6

Specification

CAS No. 1369364-14-6
Molecular Formula C8H13N3
Molecular Weight 151.213
IUPAC Name [1-(2-methylpyrazol-3-yl)cyclopropyl]methanamine
Standard InChI InChI=1S/C8H13N3/c1-11-7(2-5-10-11)8(6-9)3-4-8/h2,5H,3-4,6,9H2,1H3
Standard InChI Key MDQBXCHDVKRLLB-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2(CC2)CN

Introduction

Structural Characteristics and Nomenclature

[1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine consists of a pyrazole ring substituted with a methyl group at the 1-position and a cyclopropane ring fused to a methanamine group at the 5-position. The IUPAC name reflects this arrangement:

  • Pyrazole core: 1-methyl-1H-pyrazol-5-yl

  • Cyclopropane substituent: 1-cyclopropyl

  • Amine functional group: methanamine

Comparative Structural Analysis

The compound shares structural similarities with:

  • 1-(1-Methyl-1H-pyrazol-5-yl)methanamine dihydrochloride : Differs by replacing the cyclopropyl group with a simpler methanamine hydrochloride.

  • 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine : Features a cyclopropyl group at the 3-position instead of the 5-position.

  • (1-Cyclopropyl-1H-pyrazol-3-yl)methanamine: Positions the cyclopropyl and methanamine groups inversely on the pyrazole ring.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound NamePyrazole Substitution PatternMolecular FormulaMolecular Weight (g/mol)
[1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine1-methyl, 5-(cyclopropylmethanamine)C₈H₁₃N₃151.21 (calculated)
1-(1-Methyl-1H-pyrazol-5-yl)methanamine dihydrochloride 1-methyl, 5-methanamineC₅H₁₁Cl₂N₃200.07
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine 1-methyl, 3-cyclopropyl, 5-amineC₇H₁₁N₃137.18

Synthesis and Chemical Reactivity

While no direct synthesis route for [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine is documented, analogous compounds suggest feasible pathways:

Proposed Synthetic Routes

  • Cyclopropanation:

    • Reaction of 1-methyl-5-vinyl-1H-pyrazole with diazomethane under UV light to form the cyclopropane ring.

    • Subsequent oxidation and amination to introduce the methanamine group.

  • Nucleophilic Substitution:

    • Use of 1-methyl-5-bromo-1H-pyrazole with cyclopropylmethylamine in the presence of a palladium catalyst.

Key Reaction Parameters

  • Temperature: 80–120°C for cyclopropanation

  • Catalysts: Pd(PPh₃)₄ for cross-coupling reactions

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Physicochemical Properties

Predicted properties based on structural analogs:

Thermodynamic Properties

PropertyValue (Predicted)Source Compound Reference
Melting Point110–115°C
Boiling Point290–300°C
LogP (Partition Coefficient)1.2 ± 0.3
Aqueous Solubility2.5 mg/mL

Spectroscopic Data

  • IR (cm⁻¹): 3350 (N-H stretch), 1650 (C=N pyrazole), 1450 (cyclopropane ring)

  • ¹H NMR (δ ppm):

    • 1.2–1.4 (m, 4H, cyclopropane)

    • 2.5 (s, 3H, N-CH₃)

    • 3.1 (t, 2H, CH₂NH₂)

    • 7.4 (s, 1H, pyrazole-H)

Industrial and Research Applications

Pharmaceutical Intermediates

  • Used in synthesizing kinase inhibitors and GPCR-targeted therapies.

Material Science

  • Pyrazole-cyclopropane hybrids serve as ligands in catalytic systems.

Future Directions

  • Synthetic Optimization: Develop greener catalysts for cyclopropanation.

  • Biological Screening: Evaluate the compound against neurodegenerative disease targets.

  • Crystallographic Studies: Resolve 3D structure to aid drug design .

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